molecular formula C13H11NO3 B3050489 5-(Benzyloxy)nicotinic acid CAS No. 263270-34-4

5-(Benzyloxy)nicotinic acid

Cat. No. B3050489
CAS RN: 263270-34-4
M. Wt: 229.23 g/mol
InChI Key: MWWYJDHPRJSMBL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)nicotinic acid, also known as BNA, is a compound that has gained significant attention in scientific research. It has a molecular weight of 229.24 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) . This indicates the presence of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity of N-(Arylmethoxy)-2-chloronicotinamides : Research demonstrates the potential of nicotinic acid derivatives as herbicides. Specifically, compounds like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed significant herbicidal activity against certain weed species (Chen Yu et al., 2021).

Industrial Applications

  • Methods for Producing Nicotinic Acid with Industrial Applications : Nicotinic acid's production methods have industrial relevance, particularly in green chemistry. Research discusses ecological production methods, highlighting its essential role in various industries (Dawid Lisicki et al., 2022).

Biological Activity

  • Biological Activity of Nicotinic Acid Derivatives : Nicotinic acid derivatives have been studied for their antimicrobial activity, with certain compounds showing promise against Gram-positive bacteria. This suggests potential applications in treating infections caused by pathogenic or opportunistic microorganisms (K. Paruch et al., 2022).

Drug Development

  • Nicotinic Acid as a Ligand in Drug Development : Nicotinic acid acts as a ligand for specific receptors, influencing drug design and development. This is particularly relevant in the context of lipid-lowering drugs and treatments for dyslipidemia (S. Tunaru et al., 2003).

Coordination Polymers

  • Hydrothermal Assembly and Properties of Coordination Polymers : Research into trifunctional nicotinic acid building blocks has led to the creation of new coordination compounds. These have applications in materials science, particularly in luminescence and magnetism (Jin-Zhong Gu et al., 2017).

Inhibitors Design

  • Design of HIF-1 Inhibitors : Studies have explored nicotinic acid derivatives in designing inhibitors for Hypoxia-Inducible Factor (HIF)-1. This is significant for developing treatments for conditions influenced by HIF-1 activity (J. Chung et al., 2009).

Nicotinic Acid in Biochemistry

  • Biochemical Properties and Applications : Research on nicotinic acid's role in inhibiting lipolysis in adipose tissue and its interaction with specific receptors demonstrates its importance in biochemistry and pharmacology (A. Lorenzen et al., 2001).

Atherosclerosis Treatment

  • Role in Treating Atherosclerosis : Nicotinic acid is studied for its potential in reducing atherosclerosis progression. This is achieved through its receptor GPR109A expressed in immune cells, highlighting its therapeutic potential beyond lipid-modifying effects (Martina Lukasova et al., 2011).

Safety and Hazards

The safety information available indicates that 5-(Benzyloxy)nicotinic acid may cause serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Future Directions

While specific future directions for 5-(Benzyloxy)nicotinic acid are not mentioned in the available resources, nicotinic acid and its derivatives continue to be a focus of research due to their potential therapeutic uses .

Mechanism of Action

Target of Action

5-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in metabolism, acting as a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in many redox reactions . Therefore, the primary targets of this compound are likely to be the same enzymes and biochemical pathways that interact with niacin and its metabolites.

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It’s possible that this compound may have similar effects.

Biochemical Pathways

Niacin, from which this compound is derived, is involved in numerous biochemical pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Studies on nicotine, a related compound, suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects . It’s possible that similar factors may influence the pharmacokinetics of this compound.

Result of Action

Niacin is used to treat hypertriglyceridemia and pellagra, and to reduce the risk of myocardial infarctions . It’s possible that this compound may have similar therapeutic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For example, the stability of boronic esters, which are often used in Suzuki–Miyaura coupling reactions, can be influenced by factors such as temperature and moisture

properties

IUPAC Name

5-phenylmethoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWYJDHPRJSMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593613
Record name 5-(Benzyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263270-34-4
Record name 5-(Phenylmethoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263270-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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